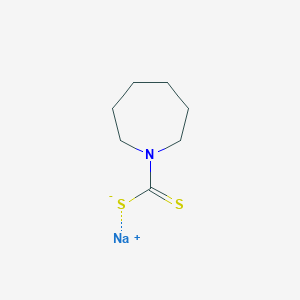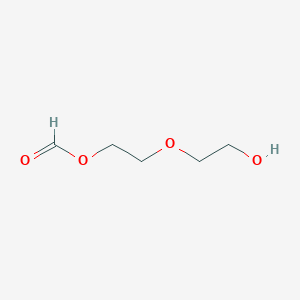
2-(2-hydroxyethoxy)ethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)ethyl formate, also known as 2-HEF, is an organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol, and ether. Its chemical formula is C3H7O3 and its molecular weight is 105.09 g/mol. 2-HEF is a versatile compound and has numerous applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethoxy)ethyl formate has numerous applications in scientific research. It is used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds, such as acetals, esters, amines, and amides. 2-(2-hydroxyethoxy)ethyl formate has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 2-(2-hydroxyethoxy)ethyl formate has been used as a solvent in the extraction of proteins, lipids, and other biomolecules.
Mecanismo De Acción
2-(2-hydroxyethoxy)ethyl formate is a proton donor and has been shown to act as a catalyst in the hydrolysis of esters. It has also been shown to catalyze the hydrolysis of amides and amines. In addition, 2-(2-hydroxyethoxy)ethyl formate has been shown to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-(2-hydroxyethoxy)ethyl formate has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters in the brain. In addition, 2-(2-hydroxyethoxy)ethyl formate has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-hydroxyethoxy)ethyl formate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and its synthesis is relatively simple. In addition, it is a relatively nontoxic and non-irritating compound. However, 2-(2-hydroxyethoxy)ethyl formate has several limitations for use in lab experiments. It has a low boiling point, and is volatile at room temperature. In addition, it is not very stable, and its shelf life is relatively short.
Direcciones Futuras
The potential future directions for 2-(2-hydroxyethoxy)ethyl formate are numerous. Further research is needed to explore its potential applications in medicine, particularly in the development of new drugs and therapies. In addition, further research is needed to explore the potential of 2-(2-hydroxyethoxy)ethyl formate as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 2-(2-hydroxyethoxy)ethyl formate as a solvent in the extraction of proteins, lipids, and other biomolecules.
Métodos De Síntesis
2-(2-hydroxyethoxy)ethyl formate is synthesized from the reaction of ethylene glycol and formic acid. Ethylene glycol is reacted with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 150 and 200 °C, and the product is then purified by distillation.
Propiedades
IUPAC Name |
2-(2-hydroxyethoxy)ethyl formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-2-8-3-4-9-5-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBPRAGWPENTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl formate | |
CAS RN |
54229-31-1 |
Source


|
| Record name | Diethylene glycol, formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54229-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


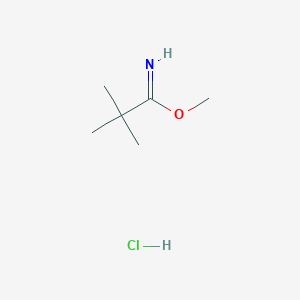
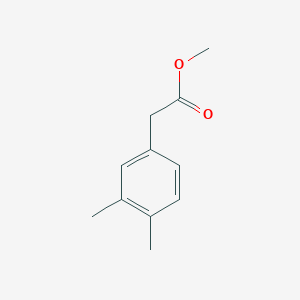
![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)

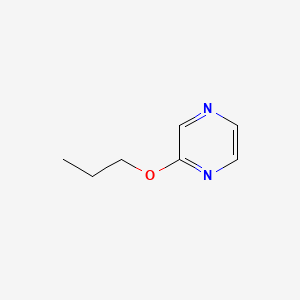
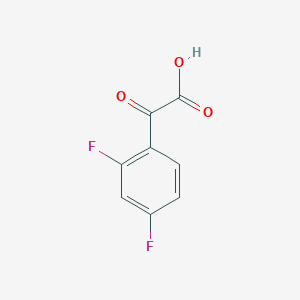
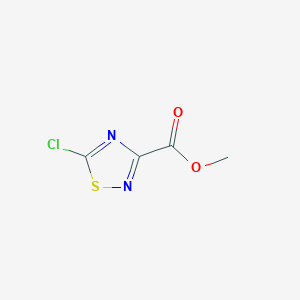

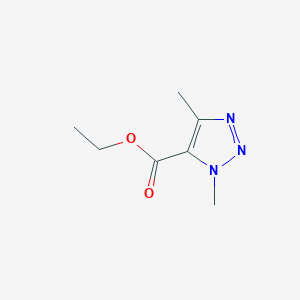
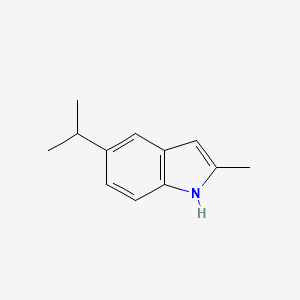
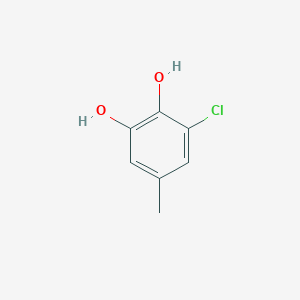
![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
